1,3-Dibutylxanthine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1,3-dibutyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-3-5-7-16-11-10(14-9-15-11)12(18)17(13(16)19)8-6-4-2/h9H,3-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAPVDGMACVEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182721 | |
| Record name | 1,3-Dibutylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2850-36-4 | |
| Record name | 1,3-Dibutylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2850-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dibutylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIBUTYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR9D2UGY27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context of Xanthine Pharmacology
The story of 1,3-dibutylxanthine is rooted in the broader history of xanthine (B1682287) pharmacology. Xanthines are a class of alkaloids naturally found in various plants and consumed globally in beverages like coffee, tea, and cocoa. ubi.ptwikipedia.org The most well-known among these are caffeine (B1668208) (1,3,7-trimethylxanthine) and theophylline (B1681296) (1,3-dimethylxanthine). nih.gov For centuries, humans have utilized these compounds for their stimulant and therapeutic effects. ubi.pt
The formal scientific investigation into xanthines began to flourish in the 20th century, leading to a deeper understanding of their mechanisms of action. aspet.org Researchers discovered that these molecules could influence a wide range of physiological processes, including respiratory and cardiovascular functions. ubi.ptnih.gov This era of research established the foundational knowledge of how the chemical structure of xanthines relates to their biological activity, paving the way for the synthesis and study of novel derivatives like this compound. nih.gov The development of synthetic xanthines was driven by the desire to create compounds with more specific actions and to better understand the molecular targets of this drug class. nih.gov
Emergence of 1,3 Dibutylxanthine As a Research Compound
1,3-Dibutylxanthine emerged from the systematic exploration of xanthine (B1682287) derivatives, where chemists and pharmacologists modified the basic xanthine structure to observe changes in biological activity. nih.gov The presence of two butyl groups at the N-1 and N-3 positions of the xanthine core gives this compound distinct properties compared to its naturally occurring counterparts. ontosight.ai
Its synthesis is often a key step in the creation of other research compounds, such as denbufylline. The development of efficient synthesis methods, including microwave-assisted ring closure, has facilitated its availability for research purposes. asianpubs.org This has allowed for more extensive investigation into its pharmacological profile and its utility as a research tool. The compound's structure, with its specific alkyl substitutions, has made it a valuable subject in structure-activity relationship (SAR) studies, which aim to understand how chemical modifications influence a molecule's interaction with biological targets. nih.govsolubilityofthings.com
Pharmacological Mechanisms of Action of 1,3 Dibutylxanthine
Adenosine (B11128) Receptor Antagonism
1,3-Dibutylxanthine is a synthetic derivative of xanthine (B1682287) and functions as an antagonist at adenosine receptors. Like other simple 1,3-dialkylxanthines, it generally displays micromolar affinity for the human A₁, A₂A, and A₂B adenosine receptor subtypes. nih.gov Its primary mechanism involves competitively blocking the binding of the endogenous nucleoside, adenosine, to these G protein-coupled receptors (GPCRs), thereby inhibiting the downstream signaling cascades that adenosine would normally initiate. zfin.org While it acts as an antagonist at A₁ and A₂A receptors, its interaction with the A₃ receptor subtype is notably weaker, particularly in non-human species such as rats. nih.govnih.gov
This compound acts as a competitive antagonist at the A₁ adenosine receptor. The A₁ receptor is a high-affinity receptor for adenosine and is broadly expressed in various tissues, including the brain, heart, and adipose tissue. nih.gov Structure-activity relationship studies of xanthine derivatives show that increasing the size of the alkyl groups at the N-1 and N-3 positions, for instance from methyl to propyl or butyl, generally enhances affinity for the A₁ receptor. nih.gov By blocking the A₁ receptor, this compound prevents the receptor-mediated inhibition of adenylyl cyclase and other downstream effects typically associated with A₁ activation. mdpi.comd-nb.info
The compound also demonstrates competitive antagonism at the A₂A adenosine receptor. This receptor subtype is highly concentrated in the striatum of the brain and is also found on platelets and vascular smooth muscle cells. researchgate.netmdpi.com The antagonism by this compound at the A₂A receptor blocks the typical stimulatory effect that adenosine has on adenylyl cyclase, thereby preventing an increase in intracellular cyclic AMP (cAMP) levels mediated by this pathway. d-nb.inforesearchgate.net Simple alkylxanthines typically possess micromolar affinity for A₂A receptors. nih.gov
Table 1: Binding Affinity Profile of this compound This interactive table summarizes the reported binding affinities (Ki) of this compound at various rat adenosine receptor subtypes. Note the significantly lower affinity for the A₃ receptor compared to other subtypes.
| Receptor Subtype | Species | Binding Affinity (Ki) | Functional Activity |
|---|---|---|---|
| A₁ Receptor | Rat | Micromolar Range | Competitive Antagonist |
| A₂A Receptor | Rat | Micromolar Range | Competitive Antagonist |
| A₃ Receptor | Rat | >100 µM nih.govresearchgate.net | Very Weak Antagonist |
The interaction of this compound and its derivatives with the A₃ adenosine receptor is notably complex and distinct from its activity at A₁ and A₂A subtypes.
Unlike its activity at A₁ and A₂A receptors, this compound is a very weak antagonist at the rat A₃ adenosine receptor. nih.gov Research indicates that typical xanthine antagonists, including 1,3-dialkylxanthines, show markedly poor affinity for the rat A₃ receptor, with Ki values often in the range of 100 µM or higher. nih.govresearchgate.net Specifically, the Ki value for this compound at the rat A₃ receptor has been reported to be 143 µM. This low affinity is believed to be caused by structural differences in the binding site of the rat A₃ receptor compared to other adenosine receptor subtypes. researchgate.net
While this compound itself has low affinity for the A₃ receptor, specific structural modifications can dramatically alter this interaction, converting the molecular scaffold from a weak antagonist to a partial or even full agonist. The addition of a ribose group at the N-7 position to create This compound-7-riboside significantly enhances binding affinity at the rat A₃ receptor (Ki of 6 µM) and confers partial agonist activity. researchgate.net
Further chemical modification of this derivative led to the synthesis of This compound-7-riboside-5′-N-methylcarboxamide (DBXRM) . This compound demonstrates a profound increase in affinity and selectivity for the rat A₃ receptor, with a Ki value of approximately 229-230 nM. nih.govnih.gov This represents a selectivity of 160-fold for the A₃ receptor versus the rat A₁ receptor and over 400-fold versus the rat A₂A receptor. nih.govnih.gov Interestingly, the functional activity of DBXRM at the rat A₃ receptor has been characterized differently depending on the assay. In studies measuring the inhibition of adenylyl cyclase, it behaved as a full agonist. nih.gov However, in functional assays measuring receptor-stimulated [³⁵S]GTPγS binding, it appeared to be a partial agonist. nih.govnih.gov
Table 2: A₃ Receptor Affinity of this compound and Its Derivatives This interactive table illustrates the significant impact of chemical modifications on the binding affinity and functional activity of the this compound scaffold at the rat A₃ adenosine receptor.
| Compound | Modification | Rat A₃ Receptor Ki | Functional Activity at Rat A₃ |
|---|---|---|---|
| This compound | Parent Compound | >100 µM nih.govresearchgate.net | Very Weak Antagonist |
| This compound-7-riboside | Addition of 7-ribose | ~6 µM researchgate.net | Partial Agonist researchgate.netgoogle.com |
| This compound-7-riboside-5′-N-methylcarboxamide (DBXRM) | Addition of 7-ribose and 5'-N-methylcarboxamide | ~230 nM nih.govnih.gov | Partial to Full Agonist nih.govnih.gov |
Adenosine receptors are classic examples of G protein-coupled receptors (GPCRs), which transmit extracellular signals to intracellular pathways via heterotrimeric G proteins. nih.govnih.gov The specific downstream pathway activated depends on the receptor subtype and the G protein to which it couples.
A₁ and A₃ Receptors : These subtypes typically couple to G proteins of the Gi/o family. nih.govresearchgate.net Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cAMP. mdpi.comresearchgate.net As an antagonist, this compound blocks this inhibitory pathway at the A₁ receptor. Conversely, the derivative DBXRM, acting as an agonist at the A₃ receptor, activates this Gi-mediated pathway, leading to the inhibition of adenylyl cyclase. nih.govnih.gov
A₂A Receptors : This subtype couples to the stimulatory G protein, Gs. researchgate.net Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. researchgate.net The antagonistic action of this compound at A₂A receptors prevents this signaling event from occurring. d-nb.info
Therefore, the pharmacological effect of this compound is to competitively inhibit the G protein signaling pathways initiated by adenosine at A₁ and A₂A receptors.
G Protein-Coupled Receptor Coupling and Signal Transduction
Adenylyl Cyclase Inhibition/Activation
Adenylyl cyclase is a pivotal enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular functions. ebi.ac.ukwikipedia.org The regulation of adenylyl cyclase activity is complex, often mediated by G proteins. wikipedia.org Stimulatory G proteins (Gαs) activate adenylyl cyclase, while inhibitory G proteins (Gαi) suppress its activity.
The effect of this compound on adenylyl cyclase is primarily indirect, occurring through its interaction with adenosine receptors. Adenosine A1 receptors are coupled to the inhibition of adenylyl cyclase via Gi proteins. nih.gov In contrast, adenosine A2 receptors stimulate adenylyl cyclase. nih.govnih.gov As an antagonist at adenosine receptors, this compound can modulate adenylyl cyclase activity. For instance, by blocking A1 receptors, it can prevent the adenosine-induced inhibition of this enzyme.
Derivatives of this compound have been studied for their effects on adenylyl cyclase. For example, this compound-7-riboside has been shown to act as a partial agonist at rat A3 adenosine receptors, leading to a modest inhibition of adenylyl cyclase. nih.gov In another study, the xanthine-7-riboside agonist this compound-7-riboside-5′-N-methylcarboxamide demonstrated higher efficacy for inhibiting cAMP accumulation compared to its effect on β-arrestin recruitment, indicating biased agonism at the human A3 adenosine receptor.
Modulation of Other Second Messenger Systems
Beyond its influence on the adenylyl cyclase/cAMP pathway, this compound and its derivatives can modulate other second messenger systems. A3 adenosine receptors, a target for some this compound derivatives, are known to couple to various signaling pathways, including the activation of phospholipase C (PLC). nih.govnih.gov Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). mhmedical.com IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. mhmedical.com
Studies have shown that A3 receptor agonists can stimulate the formation of inositol phosphates in brain tissue, indicating PLC activation. nih.gov This effect is consistent with the known coupling of A3 receptors to this second messenger system. nih.gov The modulation of these pathways can have significant downstream effects on cellular processes.
Phosphodiesterase Enzyme Inhibition
Non-Selective Phosphodiesterase Inhibition by this compound
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating their intracellular levels and signaling. litfl.comfrontiersin.org Xanthine derivatives, including caffeine (B1668208) and theophylline (B1681296), are known non-selective PDE inhibitors. litfl.comfrontiersin.org this compound also exhibits inhibitory activity against phosphodiesterases. By inhibiting PDEs, this compound can lead to an increase in intracellular cAMP levels. This non-selective inhibition is a characteristic feature of many xanthine compounds. litfl.com
Selective Phosphodiesterase Isozyme Inhibition by this compound Derivatives (e.g., PDE IV, PDE9A)
While this compound itself is a non-selective PDE inhibitor, medicinal chemistry efforts have focused on creating derivatives with enhanced selectivity for specific PDE isozymes. There are 11 families of PDEs, each with different substrate specificities and tissue distribution. frontiersin.org
PDE IV (PDE4): This isozyme is specific for cAMP hydrolysis and is a major regulator of this second messenger in inflammatory and immune cells. nih.gov Some 1,3-dialkylxanthine derivatives have shown inhibitory activity against PDE IV. nih.gov For instance, certain xanthine-dopamine hybrid molecules derived from this compound have been evaluated for their inhibitory potencies against human PDE4 isoforms. nih.gov
PDE9A: This enzyme is highly specific for the hydrolysis of cGMP. uniprot.orgfrontiersin.org It is considered a potential therapeutic target for cognitive disorders. researchgate.net While direct and potent selective inhibition of PDE9A by this compound derivatives is an area of ongoing research, the non-selective inhibitor 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a related xanthine, is known to bind to the active site of PDE9. nih.govnih.gov
The development of selective PDE inhibitors is a significant area of drug discovery, as it allows for more targeted therapeutic effects with potentially fewer side effects compared to non-selective inhibitors. frontiersin.org
Impact on Intracellular Cyclic Nucleotide Levels (cAMP, cGMP)
The inhibition of phosphodiesterases by this compound and its derivatives directly impacts the intracellular concentrations of cyclic nucleotides.
cAMP: By inhibiting cAMP-degrading PDEs (such as PDE4), these compounds lead to an accumulation of intracellular cAMP. nih.gov Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a wide range of cellular responses. nih.gov
cGMP: Inhibition of cGMP-degrading PDEs (such as PDE5 and PDE9) results in elevated intracellular cGMP levels. mdpi.com cGMP is a key second messenger in several physiological processes, including smooth muscle relaxation. wikipedia.org
The ability of this compound and its derivatives to increase both cAMP and cGMP levels through PDE inhibition is a central aspect of their pharmacological profile. nih.gov
Ryanodine (B192298) Receptor Modulation and Intracellular Calcium Dynamics
Ryanodine receptors (RyRs) are large ion channels located on the membrane of the endoplasmic and sarcoplasmic reticulum that are responsible for the release of calcium (Ca²⁺) from intracellular stores. nih.govwikipedia.org This process, known as calcium-induced calcium release (CICR), is crucial for numerous cellular functions, including muscle contraction and neuronal signaling. nih.govwikipedia.org
The modulation of RyRs can significantly alter intracellular calcium dynamics. nih.gov While direct interaction of this compound with ryanodine receptors is not extensively documented, other xanthines like caffeine are well-known modulators of these channels. nih.gov Caffeine enhances the sensitivity of RyRs to Ca²⁺, promoting their opening and leading to an increase in intracellular calcium concentration. plos.org
Given the structural similarity of this compound to caffeine, it is plausible that it may also influence RyR function and thereby modulate intracellular calcium dynamics. An increase in intracellular calcium is a critical second messenger that can trigger a multitude of cellular events. plos.orgscholarpedia.org
Exploration of Other Receptor Interactions by Hybrid Molecules
Scientists have synthesized and evaluated a series of hybrid compounds where this compound is a core component. These molecules were designed to act on various targets within the central nervous system, including dopamine (B1211576) receptors and MAO-B, which are implicated in the pathophysiology of neurodegenerative diseases. nih.gov
A series of xanthine-dopamine hybrid molecules, including derivatives of this compound, were assessed for their binding affinity to dopamine D1 and D2 receptors. nih.gov The affinity is represented by the inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
One such derivative, compound 13 , which features a this compound core, demonstrated notable affinity for the human D2 receptor with a Ki value of 8.89 µM. nih.gov In comparison, its affinity for the rat D1 receptor was lower, with a Ki value greater than 1.0 µM. nih.gov This data suggests a degree of selectivity for the D2 receptor subtype over the D1 subtype for this particular hybrid molecule.
Table 1: Dopamine Receptor Affinity of this compound Hybrid Molecule (Compound 13)
| Compound | Receptor | Ki (µM) |
|---|---|---|
| 13 | rD1 ([3H]SCH23390) | >1.0 |
| 13 | hD2 ([3H]-Raclopride) | 8.89 ± 2.04 |
Data sourced from a study on xanthine-dopamine hybrid molecules. nih.gov
The same series of hybrid molecules were also investigated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. nih.gov Inhibition of MAO-B can lead to increased levels of dopamine in the brain, a strategy employed in the management of Parkinson's disease. The inhibitory potency is quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by half.
Compound 13 , the this compound derivative, was found to be a potent inhibitor of human MAO-B, exhibiting an IC50 value of 23.3 nM. nih.gov This indicates a strong inhibitory effect on the enzyme. For comparison, its inhibitory activity against MAO-A was significantly lower, with an IC50 value of 603 nM, highlighting its selectivity for the MAO-B isoform. nih.gov
Table 2: Monoamine Oxidase (MAO) Inhibition by this compound Hybrid Molecule (Compound 13)
| Compound | Enzyme | IC50 (nM) |
|---|---|---|
| 13 | hMAO-B | 23.3 |
| 13 | hMAO-A | 603 |
Data sourced from a study on xanthine-dopamine hybrid molecules. nih.gov
This multitarget approach, combining modest D2 receptor affinity with potent and selective MAO-B inhibition in a single molecule derived from this compound, represents a promising strategy for the development of novel therapeutics for neurodegenerative conditions. nih.gov
Structure Activity Relationships Sar of 1,3 Dibutylxanthine Derivatives
Influence of N1 and N3 Alkyl Chain Modifications
The nature of the alkyl substituents at the N1 and N3 positions of the xanthine (B1682287) scaffold is a key determinant of the pharmacological profile of 1,3-dibutylxanthine and its analogues.
Effect of Chain Length and Branching on Adenosine (B11128) Receptor Affinity and Enzyme Inhibition Potency
The length and branching of the alkyl chains at the N1 and N3 positions play a crucial role in modulating the affinity for adenosine receptors (ARs) and the inhibitory potency against phosphodiesterases (PDEs). Research indicates that for A3 adenosine receptors, the affinity is enhanced by 1,3-dialkyl substituents, with the order of potency being dibutyl > dipropyl > diallyl. nih.gov This suggests that the butyl groups on this compound provide optimal hydrophobic interactions within the receptor's binding pocket.
However, further elongation of these alkyl chains to pentyl or hexyl groups can lead to a decrease in potency, possibly due to reduced aqueous solubility and a less favorable fit within the receptor. In the context of enzyme inhibition, elongation of the alkyl chains at the N1 and N3 positions has been shown to cause a significant reduction or complete loss of inhibitory activity towards PDE4B1. researchgate.net
Comparative Analysis with Shorter-Chain Analogues (e.g., 1,3-Dipropylxanthine (B15781), 1,3-Diethylxanthine)
A comparative analysis with shorter-chain analogues underscores the importance of the butyl groups for high A3 adenosine receptor affinity and selectivity. This compound demonstrates significantly higher affinity and selectivity for the A3 AR compared to its counterparts with shorter alkyl chains.
The shorter propyl chains of 1,3-dipropylxanthine lead to reduced A3 AR selectivity, while the ethyl groups of 1,3-diethylxanthine (B3062954) result in a further decrease in A3 affinity. This is attributed to diminished hydrophobic interactions within the binding site.
Table 1: Impact of N-1/N-3 Alkyl Chain Length on A3 Adenosine Receptor Affinity
Impact of C8 Position Substitutions
Substitutions at the C8 position of the this compound core introduce another layer of complexity to its structure-activity relationship, significantly affecting receptor selectivity and potency.
Alkyl vs. Aryl Substituents on Adenosine Receptor Selectivity and Potency
The choice between an alkyl or an aryl substituent at the C8 position can steer the compound's selectivity towards different adenosine receptor subtypes. Studies on rat A3 adenosine receptors have shown that 8-alkyl substitution tends to favor A3 selectivity when compared to 8-aryl substitution. nih.govnih.gov Conversely, the introduction of an 8-aryl group, such as a phenyl ring, has been found to generally increase affinity for the A1 adenosine receptor by at least an order of magnitude. nih.gov
Role of Carboxylate Groups in A3 Adenosine Receptor Selectivity
The introduction of carboxylate groups into substituents at the C8 position has been identified as a strategy for enhancing A3 adenosine receptor selectivity. For derivatives of 1,3-dialkylxanthines, it has been observed that the affinity at the rat A3 receptor is not highly dependent on the specific distance of the carboxylate group from the xanthine core. nih.gov This modification offers a pathway to fine-tune the selectivity profile of this compound derivatives.
Significance of N7 Position Modifications
Modifications at the N7 position of the xanthine ring have proven to be particularly significant for modulating the affinity and selectivity for the A3 adenosine receptor. While many N7-substituents are often poorly tolerated, the introduction of a ribose moiety is a notable exception. tandfonline.com
The 7-riboside of this compound exhibits a moderate affinity for the rat A3 receptor, with a Ki value of 6 µM. researchgate.net This represents a nearly 25-fold increase in potency compared to the parent this compound. nih.gov This finding suggests that the ribose group can act as a secondary anchor within the receptor's binding site. nih.gov
Further functionalization of this ribose moiety can lead to even greater enhancements in selectivity. For instance, the addition of a 5'-N-methylcarboxamide group to the ribose of this compound-7-riboside results in a compound that is 160-fold selective for the rat A3 receptor versus the A1 receptor and over 400-fold selective against the A2a receptor. nih.gov This highlights the profound impact that N7 position modifications can have on the pharmacological properties of this compound derivatives.
Table 2: Mentioned Chemical Compounds
Ribosylation and Uronamide Additions for Enhanced Adenosine Receptor Affinity and Selectivity
The introduction of a ribose moiety at the 7-position of the this compound core has been a key strategy to enhance affinity for the A3 adenosine receptor (A3AR). nih.gov While this compound itself has a very low affinity for the A3AR, the addition of a ribose group increases both affinity and efficacy. nih.gov For instance, this compound-7-riboside (DBXR) was found to be a partial agonist at rat A3 receptors with a Ki of 6 μM, a significant increase in potency compared to the parent compound. researchgate.netnih.gov
Further functionalization of the ribose group, specifically the addition of a 5'-uronamide, dramatically improves A3AR selectivity. The addition of a methylcarboxamide group at the 5'-position of the ribose, creating this compound-7-riboside-5'-N-methylcarboxamide (DBXRM), results in a compound that is 160-fold selective for rat A3 versus A1 receptors and over 400-fold selective against A2a receptors. nih.govnih.gov This modification proved to be more effective in enhancing A3 selectivity than simply using longer alkyl chains like pentyl or hexyl. Interestingly, this derivative acts as a full agonist at the A3 receptor. nih.govnih.gov
The nature of the N-alkyluronamide substituent at the 5'-position also plays a crucial role, with the order of affinity at A3 receptors being MeNH > EtNH >> NH2 >> Me2N. nih.gov
| Compound | Modification | A1 AR Ki (nM) | A3 AR Ki (nM) | Selectivity Ratio (A1/A3) |
| This compound | None | 4200 ± 550 | 3.2 ± 0.5 | 0.00076 |
| DBXRM | 7-Riboside + 5'-MeCONH | 6800 ± 720 | 0.8 ± 0.1 | 0.00012 |
Tolerance for Hydrophobic and Polar Substituents at N7
The N7 position of the this compound scaffold demonstrates considerable tolerance for a variety of substituents, including both hydrophobic and polar groups. solubilityofthings.com This flexibility allows for the introduction of diverse chemical moieties to modulate the compound's properties. For instance, the attachment of an acetonyl group at the N7 position results in 7-acetonyl-1,3-dibutyl-purine-2,6-dione, a compound whose solubility is influenced by both the polar carbonyl and amine groups and the hydrophobic dibutyl substituents. solubilityofthings.com The ability to introduce such groups without abolishing activity is crucial for developing derivatives with altered pharmacokinetic profiles.
Computational and Molecular Modeling Approaches to SAR
Computational methods have been instrumental in understanding the SAR of this compound derivatives and in guiding the design of new ligands.
Development of Adenosine Receptor Binding Site Models (A1, A3)
Molecular models of the rat A3 receptor have been developed to rationalize the SAR of various ligands, including this compound derivatives. researchgate.netnih.gov These models, often based on the structure of other G protein-coupled receptors like rhodopsin, predict that the binding of antagonists to the A3 receptor is less favorable compared to the A1 receptor due to increased bulkiness of residues surrounding the ligand binding site. researchgate.netnih.govuniversiteitleiden.nl The models also suggested that, similar to A1 and A2A receptors, the ribose moiety of ligands plays a key role in binding to the A3 receptor, a hypothesis that was experimentally confirmed with the synthesis and testing of this compound-7-riboside. researchgate.netnih.gov
Prediction of Ligand-Receptor Interaction Modes (e.g., Flipped Xanthine Orientation)
Molecular modeling has provided detailed hypotheses about how this compound derivatives orient themselves within the adenosine receptor binding pocket. For this compound-7-riboside binding to the A3 receptor, a proposed model suggests that the ribose hydroxyl groups anchor the xanthine nucleus to the receptor. researchgate.net In this orientation, the N1-butyl chain is positioned near the side chain of Tyr256 in transmembrane helix VI, while the N3-butyl chain is near the side chain of Phe181, also in helix VI. researchgate.net This "flipped" orientation, where the xanthine core mimics the adenine (B156593) part of adenosine and the N7-ribose mimics the ribose of adenosine, helps to explain the observed activity of these derivatives.
Insights from Site-Directed Mutagenesis Studies
Site-directed mutagenesis studies on adenosine receptors have further refined our understanding of ligand binding. While direct mutagenesis studies specifically on this compound binding are not extensively detailed, studies on related A3 receptor ligands have identified key residues involved in ligand recognition and receptor activation. nih.gov For example, mutations in transmembrane domains 3 and 6, and in the second extracellular loop, have been shown to significantly affect agonist and antagonist affinity. nih.gov These studies provide a framework for understanding which residues in the A3 receptor are likely to interact with this compound derivatives and contribute to their binding and functional activity. The absence of a histidine residue in helix 6 of A3 receptors, which is present in A1 and A2A receptors, is thought to be a reason why typical xanthine antagonists have low affinity for the A3 receptor. researchgate.netnih.gov
SAR in the Context of Multi-Target Ligand Design
The principles of SAR for this compound derivatives are being applied to the design of multi-target ligands, which aim to modulate more than one biological target simultaneously. mdpi.com The development of multi-target-directed ligands (MTDLs) is a growing area in drug discovery. mdpi.com By combining the pharmacophoric features of this compound with those of other active molecules, it is possible to create hybrid compounds with a desired polypharmacological profile. mdpi.com The ability to modify the this compound scaffold at various positions, particularly N7, without losing affinity for adenosine receptors, makes it a valuable component in the design of such multi-target agents.
Preclinical Pharmacological Studies of 1,3 Dibutylxanthine
In Vitro Assay Systems
In vitro assays are fundamental in preclinical research for characterizing the pharmacological properties of a compound. canceraustralia.gov.au For 1,3-Dibutylxanthine and its analogues, various in vitro systems have been employed to determine their affinity for specific receptors, their functional effects on cellular signaling pathways, and their biological activity in cell-based models.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In the study of this compound derivatives, these assays were used to measure their binding affinity to rat adenosine (B11128) receptors, particularly the A3 subtype.
Analogues of 1,3-dialkylxanthine 7-riboside were synthesized and evaluated for their affinity at rat brain A3 adenosine receptors, which were stably expressed in Chinese Hamster Ovary (CHO) cells. nih.gov The radioligand used for these A3 receptor assays was [[125I]-4-amino-3-iodobenzyl]adenosine-5′-N-methyluronamide ([125I]AB-MECA). nih.govnih.gov For comparison, affinity at rat brain A1 and A2A receptors was determined using [3H]PIA and [3H]CGS 21680, respectively. nih.govnih.gov
Research indicated that the affinity of xanthine (B1682287) 7-ribosides at A3 receptors was influenced by the 1,3-dialkyl substituents, with the order of affinity being Pentyl ≥ Butyl >> Hexyl > Propyl ≈ Methyl. nih.gov A key derivative, this compound 7-riboside 5'-N-methylcarboxamide, demonstrated a Ki value of 229 nM at A3 receptors, showing significant selectivity: 160-fold over rat A1 receptors and over 400-fold compared to A2a receptors. nih.gov Further studies on 8-arylxanthines showed that affinity at A3 receptors was enhanced by 1,3-dialkyl substituents in the order of dibutyl > dipropyl > diallyl. nih.gov
| Compound | A3 Receptor Affinity (Ki, nM) | A1 Receptor Affinity (Ki, nM) | A2a Receptor Affinity (Ki, nM) | A3 vs A1 Selectivity | A3 vs A2a Selectivity |
|---|---|---|---|---|---|
| This compound 7-riboside 5'-N-methylcarboxamide | 229 | 37,000 | >100,000 | 160-fold | >400-fold |
Functional Assays for Receptor Activation and Signal Transduction
Functional assays are employed to understand the physiological response a compound elicits after binding to its receptor, such as receptor activation and subsequent signal transduction. creative-bioarray.com
The [35S]GTPγS binding assay is a functional technique used to measure G-protein coupled receptor (GPCR) activation. creative-bioarray.com This assay was utilized to characterize the functional activity of xanthine and adenosine derivatives at rat A3 adenosine receptors expressed in RBL-2H3 cell membranes. nih.govnih.gov The binding of [35S]GTPγS to G-proteins serves as an indicator of receptor activation. nih.gov
In these studies, this compound-7-riboside-5′-N-methylcarboxamide (DBXRM), a derivative of this compound, was identified as a partial agonist at the rat A3 receptor. nih.govnih.gov While full agonists like Cl-IB-MECA and I-AB-MECA could elicit a maximal response, the stimulation of [35S]GTPγS binding by DBXRM at concentrations over 50 μM was greater than 50% of the maximum, but it did not achieve full agonist stimulation even at the highest tested concentration of 100 μM. nih.gov This indicates a partial activation of the A3 receptor-coupled G-proteins.
Adenylyl cyclase activity is a common downstream signaling pathway for adenosine receptors. The A3 receptor, similar to the A1 receptor, is typically negatively coupled to adenylyl cyclase, meaning its activation leads to an inhibition of this enzyme. researchgate.netnih.gov The effect of this compound derivatives on adenylyl cyclase activity was assessed, often using CHO cells stably expressing the rat A3 receptor. researchgate.netnih.gov
Studies revealed that this compound 7-riboside 5'-N-methylcarboxamide acted as a full agonist in the A3 receptor-mediated inhibition of adenylate cyclase. nih.gov In contrast, another study characterized this compound-7-riboside as a partial agonist at rat A3 receptors, as it inhibited adenylyl cyclase, but the dose-response curve was shallower than that of full adenosine agonists. researchgate.netnih.gov At a concentration of 100 μM, it produced only a 20.9 ± 4.0% inhibition. researchgate.net Notably, simple 1,3-dialkylxanthines, including this compound itself, did not antagonize the inhibition of adenylyl cyclase induced by an A3 agonist in transfected CHO cells. researchgate.netnih.gov
[35S]GTPγS Binding Assays
Cell-Based Assays for Biological Activity
Cell-based assays provide a more integrated view of a compound's biological activity within a cellular context.
Chinese Hamster Ovary (CHO) cells are a widely used mammalian expression system in biological and medical research. nih.govevitria.com They are particularly valuable for studying recombinant receptors because they can be genetically engineered to stably express a specific receptor subtype, providing a consistent and controlled system for pharmacological assays. nih.gov
In the context of this compound research, CHO cells stably transfected with the rat A3 adenosine receptor cDNA have been instrumental. nih.govnih.govnih.govnih.gov These engineered cells were used for both radioligand binding assays to determine receptor affinity and for functional assays measuring the inhibition of adenylyl cyclase. nih.govnih.govnih.gov For instance, the affinity of various 1,3-dialkylxanthine 7-riboside analogues was determined using membranes from these transfected CHO cells. nih.gov Similarly, the functional characterization of these compounds as full or partial agonists was often conducted by measuring their ability to inhibit forskolin-stimulated adenylyl cyclase in these specific CHO cell lines. researchgate.netnih.gov
RBL-2H3 Mast Cell Line Studies
The rat basophilic leukemia (RBL-2H3) cell line is a widely utilized in vitro model for studying the mechanisms of mast cell degranulation and allergic responses. wikipedia.orgmdpi.comscispace.com These cells share key characteristics with mast cells, including the expression of the high-affinity IgE receptor (FcεRI) and the release of inflammatory mediators like histamine (B1213489) and β-hexosaminidase upon activation. wikipedia.org
In the context of this compound, research has primarily focused on its derivatives and their interaction with adenosine receptors present on these cells. Studies have shown that the RBL-2H3 cell line expresses A3 adenosine receptors. jci.org A riboside derivative of this compound, specifically this compound-7-riboside-5′-N-methylcarboxamide (DBXRM), has been investigated for its effects. Research indicates that DBXRM acts as an agonist at the A3-adenosine receptor in the RBL-2H3 mast cell line. This interaction triggers a signaling cascade that results in the generation of inositol (B14025) trisphosphate (IP3) and a subsequent elevation of intracellular calcium levels. pnas.org
Further investigation into the functional consequences revealed that prolonged exposure of RBL-2H3 cells to DBXRM led to the desensitization of the A3 adenosine receptor. nih.gov Although DBXRM itself showed low agonist efficacy in stimulating [35S]GTPγS binding, a measure of G-protein activation, it was capable of causing a significant desensitization of the receptor's response to more potent A3 agonists like Cl-IB-MECA. nih.gov This suggests that while derivatives of this compound can activate A3 receptor pathways, they may also play a role in modulating the long-term responsiveness of these receptors on mast cells.
Cancer Cell Line Investigations (e.g., Breast Cancer)
Direct preclinical studies investigating the effects of this compound on cancer cell lines, including specific breast cancer lines like MCF-7 and MDA-MB-231, are not extensively documented in publicly available research. However, the rationale for such investigations can be derived from the expression patterns of adenosine receptors, the primary targets of xanthine derivatives, in these cells.
The two most widely studied breast cancer cell lines, MCF-7 and MDA-MB-231, exhibit different characteristics and receptor profiles. wikipedia.orgwikipedia.org MCF-7 is an estrogen receptor-positive (ER+) cell line, often used to model luminal A type breast cancer. wikipedia.orgplos.org In contrast, MDA-MB-231 is a triple-negative breast cancer (TNBC) cell line, lacking expression of estrogen, progesterone, and HER2 receptors, and is used to model the more aggressive basal-like cancers. wikipedia.orgculturecollections.org.uk
Screening studies for adenosine receptors have revealed that MDA-MB-231 cells express endogenous A2B adenosine receptors at levels sufficient for detection in radioligand binding assays. nih.gov Activation of these A2B receptors in MDA-MB-231 cells leads to both the stimulation of adenylyl cyclase and an increase in intracellular calcium. nih.gov Conversely, MCF-7 cells did not show evidence of functionally significant adenosine receptors in the same study. nih.gov This differential expression of adenosine receptor subtypes provides a basis for the selective investigation of compounds like this compound. The presence of A2B receptors in the highly invasive MDA-MB-231 cell line suggests a potential therapeutic target for controlling cell growth and proliferation.
| Cell Line | Breast Cancer Subtype | Adenosine Receptor Expression/Function | Reference |
|---|---|---|---|
| MCF-7 | ER-Positive, Luminal A | No functionally significant adenosine receptors detected. | nih.gov |
| MDA-MB-231 | Triple-Negative (TNBC), Claudin-Low | Expresses functional A2B adenosine receptors coupled to adenylyl cyclase and calcium signaling. | nih.gov |
Human Nonpigmented Ciliary Epithelial Cell Studies
The human nonpigmented ciliary epithelium (NPE) is a critical tissue in the eye, forming a bilayer with the pigmented ciliary epithelium that is solely responsible for the production of aqueous humor. biocytogen.com The regulation of aqueous humor secretion is vital for maintaining intraocular pressure (IOP). sigmaaldrich.com
Preclinical research has identified the expression of A3 adenosine receptors in an immortalized human NPE cell line. nih.gov The activation of these A3 receptors is linked to an increase in chloride (Cl−) secretion, a key driver of aqueous humor formation. This process is thought to be mediated through a Gβγ-coupled mitogen-activated protein kinase (MAPK) signaling pathway, independent of phosphoinositide 3-kinase (PI3K). nih.gov The release of Cl- into the posterior chamber creates an osmotic gradient that draws water, thus forming aqueous humor. sigmaaldrich.com
While no studies have directly applied this compound to human NPE cells, its known activity as an adenosine receptor antagonist provides a basis for hypothesizing its potential effects. As an antagonist at A3 receptors, this compound would be expected to block the effects of endogenous adenosine. This would lead to a reduction in A3-mediated Cl− secretion, which could, in turn, decrease the rate of aqueous humor formation and potentially lower intraocular pressure. This makes A3 receptor antagonists, including potentially this compound, subjects of interest for glaucoma research.
In Vivo Experimental Models
Animal Models of Disease (e.g., Murine Models of Inflammation, Ischemic Stroke Models)
There is a lack of direct experimental evidence from studies administering this compound in specific murine models of inflammation or ischemic stroke. However, the compound's known pharmacological profile as an adenosine receptor antagonist and phosphodiesterase inhibitor provides a strong rationale for its potential utility in these disease models. culturecollections.org.uk
Murine Models of Inflammation: Animal models are essential for understanding the pathology of inflammatory diseases and for the preclinical evaluation of new therapies. biocytogen.com For inflammatory bowel disease (IBD), common murine models include those induced by chemical agents like dextran (B179266) sulfate (B86663) sodium (DSS) or trinitrobenzene sulfonic acid (TNBS), which mimic aspects of ulcerative colitis and Crohn's disease, respectively. nih.govnih.gov Given that adenosine receptors play a significant role in modulating inflammation, an antagonist like this compound could theoretically be tested in these models to evaluate its ability to reduce inflammatory markers, immune cell infiltration, and tissue damage.
Ischemic Stroke Models: The most common animal model for ischemic stroke is the middle cerebral artery occlusion (MCAO) model in rodents. nih.govnih.govdovepress.com This model involves temporarily or permanently blocking the MCA to induce a reproducible infarct, mimicking the pathology of human stroke. nih.gov Neuroinflammation is a critical component of the secondary brain injury that occurs following a stroke, involving the activation of microglia and astrocytes. plos.org Since adenosine A3 receptors are implicated in neuroinflammatory processes, investigating an A3-active compound like this compound in an MCAO model could elucidate its potential neuroprotective and anti-inflammatory effects post-stroke.
Pharmacodynamic Evaluation and Biomarker Development
Specific pharmacodynamic (PD) evaluations and dedicated biomarker development for this compound are not well-documented in existing literature. Pharmacodynamics is the study of what a drug does to the body, focusing on the relationship between drug concentration and its physiological and biochemical effect. wikipedia.org Biomarkers are measurable indicators of a biological state or condition and are crucial in drug development for assessing target engagement, mechanism of action, and therapeutic efficacy. dovepress.comnih.gov
For a compound like this compound, a pharmacodynamic evaluation would involve measuring its effects on its known targets in vivo. Potential biomarkers could be developed based on its mechanism of action as an adenosine receptor antagonist and phosphodiesterase inhibitor.
Potential pharmacodynamic biomarkers for this compound could include:
Target Engagement Biomarkers: Measurement of downstream signaling molecules following adenosine receptor blockade. For instance, changes in the levels of cyclic AMP (cAMP) in specific tissues could indicate target engagement.
Mechanism-Related Biomarkers: In an inflammation model, levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or anti-inflammatory cytokines (e.g., IL-10) in plasma or tissue could serve as biomarkers of the drug's anti-inflammatory activity. acrabstracts.org
Disease-Related Biomarkers: In a stroke model, the volume of the brain infarct measured by magnetic resonance imaging (MRI) or the levels of neuronal injury markers in the blood could be used as biomarkers to assess the neuroprotective effect of the compound. nih.govnih.gov
Developing such biomarkers would be essential for establishing a clear relationship between the dose of this compound administered and its therapeutic effect in preclinical models, guiding further clinical development. plos.orgmdpi.com
Species-Specific Pharmacological Responses
The pharmacological effects of xanthine derivatives, including this compound, can exhibit significant species-specific differences, particularly in their affinity for the A3 adenosine receptor. d-nb.info These variations are critical for the translation of preclinical findings from animal models to human applications.
Studies comparing the binding affinities of adenosine receptor ligands across different species have revealed that the rat A3 receptor is markedly different from its human and sheep counterparts. nih.gov The rat A3 receptor is notably insensitive to many classical xanthine antagonists that are potent at human A1 and A2A receptors. nih.govnih.gov While some xanthines bind to human and sheep A3 receptors in the micromolar range, their affinity for the rat A3 receptor can be significantly weaker. pnas.orgnih.gov
In contrast, agonist affinity at A3 receptors shows a different pattern of species variation. The relative affinities of various adenosine agonists at the rat A3 receptor are highly similar to those at the human A3 receptor, but differ from the sheep A3 receptor. nih.gov This suggests that while antagonist pharmacology shows significant divergence between rats and humans, agonist pharmacology may be more comparable. The affinity of antagonists at gerbil and rabbit brain A3 receptors appears similar to each other but considerably lower than at cloned sheep and human A3 receptors. nih.gov
These findings underscore the importance of selecting appropriate animal models for preclinical research and the necessity of characterizing a compound's pharmacology across multiple species. The low affinity of many xanthines for the rat A3 receptor poses a challenge for using rats as a model to predict antagonist efficacy in humans.
| Species | Xanthine Antagonist Affinity at A3 Receptor | Reference |
|---|---|---|
| Rat | Generally low affinity; insensitive to many common xanthines. | pnas.orgnih.govnih.gov |
| Human | Higher affinity than rat; binds many xanthines in the micromolar range. | pnas.orgnih.govnih.gov |
| Sheep | Similar to human; binds many xanthines in the micromolar range. | pnas.orgnih.gov |
| Gerbil | Considerably lower affinity than sheep and human receptors. | nih.gov |
| Rabbit | Considerably lower affinity than sheep and human receptors. | nih.gov |
Therapeutic Potential and Research Applications of 1,3 Dibutylxanthine
Neuropharmacological Research
Neuropharmacology is the study of how drugs affect the nervous system, with the aim of developing treatments for psychiatric and neurological disorders. ox.ac.uk Research in this field integrates knowledge of cellular and molecular mechanisms to understand a drug's impact on brain circuitry and behavior. ox.ac.uk
Neuroprotective Effects (e.g., Reduced Neuronal Apoptosis)
Recent studies have highlighted the neuroprotective potential of various compounds in the context of neurodegenerative diseases. For instance, certain natural products have been shown to protect neurons from damage and death. frontiersin.org One mechanism of neuroprotection involves the inhibition of neuronal apoptosis, or programmed cell death, which is a key factor in the progression of diseases like Alzheimer's. nih.govnih.gov
Research into compounds like Magnesium-L-threonate (MgT) has demonstrated a neuroprotective effect against oxidative stress and hippocampal neuronal apoptosis in models of Alzheimer's disease. nih.gov This is significant as oxidative stress is a major contributor to neuronal damage in such conditions. nih.gov The process of neuronal loss is a primary cause of various central nervous system disorders. nih.gov
| Compound/Factor | Observed Neuroprotective Effect | Mechanism of Action | Reference |
| Natural Products | Protection against neurotoxicity and neuronal damage. | Inhibition of inflammatory responses and apoptotic factors. frontiersin.org | frontiersin.org |
| Magnesium-L-threonate (MgT) | Attenuation of cognitive deficits and suppression of hippocampal neuron apoptosis. | Downregulation of pro-apoptotic proteins and activation of survival pathways. nih.gov | nih.gov |
| Apoptotic Inhibitors | Amelioration of disease progression in neurodegenerative models. | Inhibition of the Unfolded Protein Response (UPR) arms that lead to apoptosis. nih.gov | nih.gov |
Modulation of Neurotransmitter Release and Central Nervous System Stimulation
The communication between neurons is mediated by neurotransmitters, which are released from nerve endings and bind to receptors on target tissues. kenhub.com This process of synaptic transmission is fundamental to the function of the central nervous system (CNS). nih.gov The modulation of neurotransmitter release is a key mechanism through which drugs can influence CNS activity.
Neurotransmitters can be either excitatory or inhibitory. kenhub.com For example, acetylcholine (B1216132) is a primary excitatory neurotransmitter in the peripheral nervous system, responsible for muscle contraction. mdpi.com In the CNS, glutamate (B1630785) is the main excitatory neurotransmitter, while gamma-aminobutyric acid (GABA) is the primary inhibitory one. mdpi.comnih.gov The balance between these excitatory and inhibitory signals is crucial for proper neurological function. nih.gov
Some substances can stimulate the CNS by increasing alertness and wakefulness. kenhub.com The release of neurotransmitters is a complex process that can be influenced by various factors, including the activation of G protein-coupled receptors and subsequent intracellular signaling cascades. mdpi.com
Potential in Neurodegenerative Diseases (e.g., Alzheimer's Disease, Parkinson's Disease)
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. nih.gov A common feature of these diseases is the accumulation of toxic protein clumps in the brain, such as beta-amyloid and tau in Alzheimer's, and alpha-synuclein (B15492655) in Parkinson's. americanbrainfoundation.org
Research into the therapeutic potential of various compounds often focuses on their ability to interfere with these pathological processes. For example, some flavonoids have been shown to inhibit the aggregation of proteins like Tau and beta-amyloid, reduce oxidative stress, and modulate signaling pathways involved in neuroprotection. mdpi.com Similarly, cholinesterase inhibitors are used to treat symptoms of Alzheimer's and Parkinson's disease dementia by increasing the levels of acetylcholine, a neurotransmitter that is reduced in these conditions. nih.govalzheimers.org.uk
The study of xanthine (B1682287) derivatives has also shown promise in animal models of Alzheimer's disease and cognitive dysfunction. scispace.com
| Disease | Key Pathological Feature | Therapeutic Strategy | Example Compound/Class |
| Alzheimer's Disease | Beta-amyloid plaques and Tau tangles americanbrainfoundation.org | Inhibition of protein aggregation, reduction of oxidative stress mdpi.com | Flavonoids, Cholinesterase inhibitors mdpi.comnih.gov |
| Parkinson's Disease | Alpha-synuclein buildup (Lewy bodies) americanbrainfoundation.orgmsdmanuals.com | Symptomatic treatment to improve cognitive function msdmanuals.com | Cholinesterase inhibitors alzheimers.org.uk |
Cardiovascular Research
Cardiovascular research investigates the heart and blood vessels, with a focus on understanding and treating diseases like hypertension and heart failure. jax.org
Management of Hypertension and Heart Failure
Hypertension, or high blood pressure, is a major risk factor for cardiovascular disease and can lead to hypertensive heart disease, which involves structural and functional changes in the heart. nih.gov Over time, the increased workload on the heart can lead to conditions like left ventricular hypertrophy and eventually heart failure. nih.gov Heart failure is a chronic condition where the heart cannot pump blood effectively. hri.org.au
The management of hypertension is a key strategy for preventing heart failure. nih.gov Various classes of drugs are used to lower blood pressure and reduce cardiovascular risk. For instance, Angiotensin-Converting Enzyme (ACE) inhibitors have been shown to be effective in reducing mortality in patients with a history of myocardial infarction, coronary artery disease, or heart failure. racgp.org.au
| Condition | Description | Management/Treatment |
| Hypertension | Chronically elevated blood pressure. nih.gov | Blood pressure-lowering medications. nih.govracgp.org.au |
| Heart Failure | The heart's inability to pump blood efficiently. hri.org.au | ACE inhibitors, Angiotensin II Receptor Blockers (ARBs). racgp.org.au |
Promotion of Vasodilation and Improved Blood Flow
Vasodilation, the widening of blood vessels, plays a crucial role in regulating blood flow and blood pressure. fusfoundation.orglumenlearning.com It leads to decreased resistance and increased flow through the vessels. lumenlearning.com The release of substances like nitric oxide from the endothelial cells lining the blood vessels can trigger smooth muscle relaxation and cause vasodilation. fusfoundation.orglumenlearning.com
Improved blood flow is essential for delivering oxygen and nutrients to tissues throughout the body. nsw.gov.au During exercise, for example, selective vasodilation occurs in the skeletal muscles, heart, and lungs to meet the increased metabolic demand. lumenlearning.com Local control of blood flow can also be influenced by the byproducts of metabolism, such as adenosine (B11128), which can act as a vasodilator. nsw.gov.au The promotion of vasodilation is a therapeutic target for various cardiovascular conditions. nih.gov
| Mechanism | Description | Effect on Blood Flow |
| Nitric Oxide Release | Endothelial cells release nitric oxide, causing smooth muscle relaxation. fusfoundation.org | Increases blood flow locally. fusfoundation.org |
| Metabolic Byproducts | Increased tissue metabolism leads to the release of vasodilator substances like adenosine. nsw.gov.au | Increases blood flow to active tissues. nsw.gov.au |
| Reduced Vascular Tone | Relaxation of the smooth muscle in the vessel walls. lumenlearning.com | Decreases resistance and increases flow. lumenlearning.com |
Enhancement of Myocardial Contractility and Cardiac Output
1,3-Dibutylxanthine has been investigated for its potential to enhance myocardial contractility and cardiac output, primarily through its action as a phosphodiesterase (PDE) inhibitor. Inhibition of PDEs leads to an increase in intracellular levels of cyclic AMP (cAMP), a crucial second messenger in cardiac muscle cells. Elevated cAMP levels activate protein kinase A, which in turn phosphorylates several target proteins involved in excitation-contraction coupling. This cascade of events results in an increased influx of calcium ions into the cardiomyocytes and enhanced release of calcium from the sarcoplasmic reticulum, ultimately leading to a more forceful contraction of the heart muscle.
The intrinsic ability of cardiac muscle fibers to develop force at a given muscle length is known as myocardial contractility. uobabylon.edu.iq When contractility is increased, the ventricle can generate greater pressure during systole and eject a larger volume of blood, thereby increasing stroke volume and, consequently, cardiac output. uobabylon.edu.iq Research indicates that by increasing cAMP levels, this compound may contribute to improved cardiac output, which is a critical factor in managing conditions like heart failure. The heart's significant dependence on aerobic metabolism to sustain its contractile function underscores the importance of mechanisms that can enhance its efficiency. plos.org
| Mechanism of Action | Key Cellular Effect | Physiological Outcome | Potential Therapeutic Relevance |
|---|---|---|---|
| Phosphodiesterase (PDE) Inhibition | Increased intracellular cyclic AMP (cAMP) | Enhanced myocardial contractility and increased cardiac output | Management of heart failure and conditions requiring improved blood flow |
| Adenosine Receptor Antagonism | Blockade of A1 and A2A adenosine receptors | Modulation of cardiac function | Potential applications in various cardiovascular diseases |
Cardioprotective Effects (e.g., Preconditioning)
Cardioprotection refers to strategies that preserve cardiac function and protect the heart muscle from damage, particularly from acute ischemia-reperfusion injury (IRI). nih.gov One of the most studied endogenous cardioprotective strategies is ischemic preconditioning (IPC), where brief, non-lethal episodes of ischemia and reperfusion make the myocardium more resistant to a subsequent prolonged ischemic event. nih.govrevportcardiol.org This protective effect can significantly reduce the size of a myocardial infarction. nih.gov
The mechanisms underlying cardioprotection are complex and involve the activation of various signaling pathways. While direct research linking this compound to ischemic preconditioning is limited, its known pharmacological actions, such as adenosine receptor antagonism and PDE inhibition, target pathways that are implicated in cardioprotective phenomena. Adenosine receptors, for instance, are known to play a role in the signaling cascades of preconditioning. Furthermore, exercise has been shown to have a preconditioning effect that preserves cardiac function, which is associated with the regulation of inflammatory and atrophy signaling pathways. frontiersin.org Studies have shown that the protective effects of preconditioning can be lost over time but can be recaptured, highlighting the dynamic nature of these protective mechanisms. nih.gov
| Concept | Description | Mediating Factors/Pathways | Relevance of this compound's MoA |
|---|---|---|---|
| Ischemic Preconditioning (IPC) | Brief ischemic episodes protecting against subsequent prolonged ischemia. nih.govrevportcardiol.org | Activation of protein kinase C (PKC), mitochondrial ATP-sensitive potassium channels. revportcardiol.org | Adenosine receptor antagonism may modulate these pathways. |
| Remote Ischemic Preconditioning (RIPC) | Ischemia in a remote organ or tissue protects the myocardium. mdpi.com | Release of humoral factors that transmit the protective signal. mdpi.com | The systemic effects of a PDE inhibitor could potentially interact with these humoral factors. |
| Exercise-Induced Cardioprotection | Exercise prior to an ischemic event can preserve cardiac function. frontiersin.org | Regulation of autophagic, inflammatory, and atrophy pathways. frontiersin.org | Anti-inflammatory properties of xanthine derivatives may contribute to similar protective effects. |
Anti-inflammatory and Immunomodulatory Research
Suppression of Inflammatory Mediators (e.g., TNF-α, IL-6)
This compound is being explored for its anti-inflammatory properties, which may involve the suppression of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are central to the inflammatory response; TNF-α initiates inflammatory and bactericidal processes, while IL-6 is secreted by various immune cells in response to inflammatory stimuli and activates other cytokines. pneumon.orgnih.gov The inhibition of phosphodiesterases by xanthine derivatives can increase intracellular cAMP, which is known to have anti-inflammatory effects, including the downregulation of TNF-α and other inflammatory mediators.
Research has demonstrated that various compounds can modulate the levels of these cytokines. For instance, certain plant extracts have been shown to reduce TNF-α and IL-6 levels in response to stress. mdpi.com Similarly, the anti-inflammatory cytokine IL-10 can inhibit the secretion of TNF-α and IL-1β from activated macrophages, though it may not affect IL-6 secretion. jfda-online.com Pro-inflammatory cytokines like TNF-α and IL-1α have been shown to induce apoptosis in chondrocytes, an effect that can be modulated by anti-inflammatory cytokines. nih.gov The ability to suppress mediators like TNF-α and IL-6 suggests a potential therapeutic role for compounds like this compound in a variety of inflammatory conditions.
Regulation of Immune Cell Function (e.g., Mast Cell Degranulation)
The immunomodulatory potential of this compound extends to its ability to regulate the function of immune cells, with a particular focus on mast cells. Mast cells are key players in allergic and inflammatory reactions, releasing a host of mediators like histamine (B1213489) and heparin upon activation, a process known as degranulation. wikipedia.orgaaaai.org This degranulation can be triggered by various stimuli, including allergens binding to IgE on the mast cell surface. aaaai.org
Purinergic signaling, involving adenosine and ATP, plays a significant role in mast cell degranulation. frontiersin.org Specifically, the activation of A2B and A3 adenosine receptor subtypes is involved in this process. frontiersin.orgscispace.com Given that this compound is an adenosine receptor antagonist, it has the potential to modulate mast cell degranulation by blocking these receptors. The A3 adenosine receptor, in particular, has been shown to mediate mast cell degranulation in a species-dependent manner. frontiersin.org By interfering with these signaling pathways, this compound could potentially inhibit the release of inflammatory mediators from mast cells, thereby attenuating allergic and inflammatory responses.
Potential in Inflammatory Conditions (e.g., Sepsis, Asthma, Autoimmune Disorders)
The anti-inflammatory and immunomodulatory properties of this compound suggest its potential for investigation in various inflammatory conditions.
Sepsis: This life-threatening condition is characterized by a dysregulated systemic inflammatory response to infection. nih.gov The pathophysiology involves a cytokine storm, where pro-inflammatory cytokines like TNF-α and IL-6 are overproduced. nih.gov By potentially suppressing these mediators, this compound could be explored for its utility in mitigating the excessive inflammation associated with sepsis.
Asthma: Asthma is a chronic inflammatory disease of the airways, often involving mast cell activation and the release of inflammatory mediators. organscigroup.us Autoimmune phenomena have also been suggested to play a role in severe asthma. nih.gov The ability of this compound to modulate mast cell degranulation and suppress inflammatory cytokines could make it a candidate for further research in asthma treatment.
Autoimmune Disorders: These diseases arise from an immune response directed against the body's own tissues. nih.gov Many autoimmune diseases are characterized by chronic inflammation and the involvement of cytokines and various immune cells. aaaai.org The immunomodulatory effects of this compound, including its potential to regulate T-cell function and cytokine production, warrant investigation into its applicability in autoimmune conditions.
| Condition | Pathophysiological Hallmark | Potential Therapeutic Rationale for this compound |
|---|---|---|
| Sepsis | Systemic inflammatory response, cytokine storm (elevated TNF-α, IL-6). nih.gov | Suppression of pro-inflammatory cytokines. |
| Asthma | Airway inflammation, mast cell degranulation, bronchoconstriction. frontiersin.orgorganscigroup.us | Inhibition of mast cell degranulation via adenosine receptor antagonism, anti-inflammatory effects. |
| Autoimmune Disorders | Dysregulated immune response, chronic inflammation, autoantibody production. nih.gov | Modulation of immune cell function and suppression of inflammatory mediators. |
Oncological Research
The field of oncology research is vast, focusing on understanding the molecular mechanisms of cancer and developing novel therapeutics. sciopen.com This includes the identification of new molecular targets, the development of small molecule inhibitors, and exploring mechanisms of drug resistance and sensitivity. sciopen.com While direct and extensive research on this compound in oncology is not widely published, its known mechanisms of action, such as adenosine receptor antagonism and phosphodiesterase inhibition, intersect with pathways relevant to cancer biology.
Adenosine signaling, for instance, is increasingly recognized for its role in the tumor microenvironment, where it can promote tumor growth and suppress anti-tumor immunity. Therefore, adenosine receptor antagonists are being investigated as potential cancer immunotherapies. Furthermore, some research indicates that A3 adenosine receptor agonists could be a target for cancer therapy. The relevance of this compound in this context would depend on its specific affinity and activity at the various adenosine receptor subtypes that are implicated in cancer progression. The development of targeted therapies, including small molecule inhibitors, remains a key focus in oncology. beonemedicines.com
Pro-Apoptotic Effects in Cancer Cell Lines
The induction of apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. nih.gov Research has explored the potential of various compounds to trigger this process in malignant cells. In the context of cancer, insufficient apoptosis allows malignant cells to proliferate uncontrollably. nih.gov The apoptotic process is complex, involving multiple pathways, and defects at any point can lead to malignant transformation and resistance to treatment. nih.gov
The BCL-2 family of proteins are central regulators of apoptosis, with members like BAX promoting cell death. nih.gov The activation of BAX is a key step in initiating apoptosis. nih.gov Some therapeutic strategies aim to directly activate BAX to overcome resistance to apoptosis in cancer cells. nih.gov For instance, the BAX activator BTSA1 has been shown to induce apoptosis in leukemia cell lines and patient samples while having minimal effect on healthy cells. nih.gov
The process of apoptosis involves the activation of caspases, a family of protease enzymes. sartorius.com Caspase-3 and caspase-7 activation is considered a point of no return, committing the cell to apoptosis. sartorius.com The intrinsic pathway of apoptosis is triggered by cellular stress and leads to mitochondrial outer membrane permeabilization (MOMP), releasing factors that activate caspases. nih.gov
Studies on various natural and synthetic compounds have demonstrated pro-apoptotic effects in different cancer cell lines. For example, digested Aglianico grape pomace extract has been shown to have anti-proliferative and pro-apoptotic effects in human colorectal cancer cells. mdpi.com This extract was observed to increase the expression of the pro-apoptotic protein Bax. mdpi.com Similarly, cyanidin (B77932) 3-glycoside (C3G) has been found to induce apoptosis in MCF-7 breast cancer cells by increasing the expression of p53, Bax, and Caspase3. archivesofmedicalscience.com
While direct studies on the pro-apoptotic effects of this compound are not extensively detailed in the provided results, its classification as a xanthine derivative suggests a potential role in influencing cellular pathways that could lead to apoptosis. Xanthine analogues have been investigated for their anticancer activities. nih.govoup.com
Table 1: Pro-Apoptotic Effects of Various Compounds on Cancer Cell Lines
| Compound/Extract | Cancer Cell Line(s) | Key Pro-Apoptotic Mechanisms |
| BTSA1 | Leukemia cell lines | Direct activation of BAX nih.gov |
| Aglianico Grape Pomace Extract | HT29 and SW480 (Colorectal) | Increased Bax expression mdpi.com |
| Cyanidin 3-glycoside (C3G) | MCF-7 (Breast) | Increased p53, Bax, and Caspase3 expression archivesofmedicalscience.com |
| Vincristine | Leukemic cells | Activation of caspase-3 and -9 nih.gov |
| Lomustine and Vincristine | Blastoma cells | Decrease in Bcl-xl and Bcl-2 anti-apoptotic proteins nih.gov |
Inhibition of Neoplastic Transformation
Neoplastic transformation is the process by which a normal cell acquires the characteristics of a cancer cell. The inhibition of this transformation is a key strategy in cancer prevention. Research has shown that certain chemical compounds can prevent or suppress this malignant transformation.
Studies on xanthine analogues, the class of compounds to which this compound belongs, have demonstrated their ability to inhibit neoplastic transformation. nih.govoup.com A study investigating 50 different caffeine (B1668208) analogues found that their ability to inhibit epidermal growth factor (EGF)-induced neoplastic transformation in mouse epidermal cells was dependent on the structure of the alkyl groups at the R1 and R3 positions of the xanthine core. nih.govoup.com This suggests that the butyl groups present in this compound could contribute to such activity.
Among the tested xanthine analogues, 1-ethyl-3-hexylxanthine was identified as the most potent inhibitor of EGF-induced neoplastic transformation. nih.govoup.com This compound was significantly more effective than caffeine or theophylline (B1681296). nih.govoup.com The study also noted that 1,3-dimethylxanthine (theophylline) has been proposed as a potential anticancer drug, particularly in combination with other chemotherapies. nih.govoup.com
The mechanism behind this inhibition by some xanthine analogues involves the suppression of the transactivation of activator protein 1 (AP-1), a transcription factor involved in cell growth and proliferation. nih.gov For instance, xanthine 70 was found to inhibit AP-1 activity in a dose-dependent manner, a feat not achieved by theophylline or caffeine at the tested concentrations. nih.gov
Other compounds, such as dietary carotenoids, have also been shown to inhibit carcinogen-induced neoplastic transformation. nih.gov Their mechanism is thought to involve the upregulation of gap junctional intercellular communication, which allows growth-regulatory signals to pass from normal to initiated cells, thereby suppressing the transformation. nih.gov
Table 2: Inhibition of Neoplastic Transformation by Xanthine Analogues
| Xanthine Analogue | Model System | Key Findings |
| 1-Ethyl-3-hexylxanthine (Xanthine 70) | Mouse epidermal JB6 P+ cells | Most effective inhibitor among 50 analogues; 48- to 75-fold lower ICT50 than caffeine or theophylline. nih.govoup.com |
| 1,3-Dimethylxanthine (Theophylline) | Cell culture and animal models | Proposed as a potential anticancer drug, especially in combination therapies. nih.govoup.com |
| Caffeine (1,3,7-Trimethylxanthine) | Cell culture and animal models | Inhibits tumor development induced by various carcinogens. nih.govoup.com |
Application in Cancer Treatment Strategies
The application of various compounds in cancer treatment strategies is a major focus of modern oncological research. These strategies often involve a multidisciplinary approach, combining surgery, chemotherapy, and targeted therapies to improve patient outcomes. nih.gov
Targeted cancer drugs are designed to interfere with specific molecules that are essential for cancer cell growth and survival. cancerresearchuk.org Immunotherapy, another modern approach, harnesses the body's own immune system to recognize and attack cancer cells. cancerresearchuk.org In some cases, drugs may have dual functions, acting as both targeted therapy and immunotherapy. cancerresearchuk.org
The development of novel anticancer agents is an ongoing effort. For example, researchers are exploring ways to trick cancer cells into self-destruction by artificially bringing two proteins together to activate cell death genes. stanford.edu This approach aims to induce apoptosis so effectively that cancer cells cannot develop resistance. stanford.edu Another area of research focuses on understanding how signals from dying cancer cells can paradoxically promote the growth of remaining tumor cells, suggesting that blocking these signals could be a valuable therapeutic strategy. cancer.gov
Evolution-guided treatment strategies are also being investigated. These strategies aim to maintain a stable population of chemotherapy-sensitive cancer cells to suppress the growth of resistant clones, potentially prolonging the effectiveness of treatment. nih.gov
While direct clinical applications of this compound in cancer treatment are still under investigation, its properties as a xanthine derivative and its potential biological activities make it a compound of interest for further research. ontosight.ai Its potential to modulate adenosine receptors and inhibit phosphodiesterases could influence various cellular processes relevant to cancer biology.
Table 3: Modern Cancer Treatment Strategies
| Strategy | Description | Examples/Key Concepts |
| Targeted Therapy | Drugs that target specific molecules involved in cancer growth. | Trastuzumab for HER2-positive breast cancer. cancerresearchuk.org |
| Immunotherapy | Using the immune system to fight cancer. | Pembrolizumab for triple-negative breast cancer. cancerresearchuk.org |
| Induction of Apoptosis | Triggering programmed cell death in cancer cells. | Developing molecules to activate cell death genes. stanford.edu |
| Blocking Pro-tumorigenic Signals | Preventing signals from dying cancer cells that promote growth. | Targeting the S100a4 molecule. cancer.gov |
| Evolution-Guided Therapy | Managing tumor evolution to prevent resistance. | Maintaining a population of drug-sensitive cells. nih.gov |
| Multidisciplinary Approach | Combining surgery, chemotherapy, and other treatments. | Standard practice for many cancers, such as rectal cancer. nih.gov |
Other Emerging Research Areas
Smooth Muscle Dysfunction
Smooth muscle dysfunction is implicated in a variety of pathological conditions affecting multiple organ systems. This can include cerebrovascular disease, aortic anomalies, intestinal hypoperistalsis, and hypotonic bladder. orpha.net A rare genetic disorder known as multisystemic smooth muscle dysfunction syndrome (MSMDS) is characterized by widespread smooth muscle problems. orpha.netumassmed.edu This syndrome is often caused by mutations in the ACTA2 gene, which encodes a protein crucial for smooth muscle cell contraction. umassmed.edunih.gov
Research into the molecular basis of smooth muscle function and dysfunction is ongoing. For example, studies on MYL9, a myosin light chain isoform, have shown its importance for the function of smooth muscle cells in the intestine, bladder, and lungs. nih.gov Deficiency in MYL9 in mice leads to abnormalities in these organs and is ultimately lethal. nih.gov
This compound has been studied for its potential to influence smooth muscle function. ontosight.ai As a phosphodiesterase inhibitor, it can prevent the breakdown of cyclic nucleotides like cAMP and cGMP. ontosight.ai Increased levels of these molecules can lead to smooth muscle relaxation, which could have therapeutic implications for conditions characterized by smooth muscle hypercontractility. ontosight.ai This mechanism of action could lead to effects such as vasodilation and bronchodilation. ontosight.ai
Table 4: Research on Smooth Muscle Dysfunction
| Research Area | Key Findings | Potential Relevance of this compound |
| Multisystemic Smooth Muscle Dysfunction Syndrome (MSMDS) | Caused by mutations in the ACTA2 gene, leading to widespread smooth muscle issues. orpha.netumassmed.edunih.gov | The smooth muscle relaxing properties could be explored in related conditions, though specific research in MSMDS is lacking. |
| MYL9 and Smooth Muscle Function | MYL9 is crucial for the proper function of smooth muscle in several organs. nih.gov | Understanding the regulation of smooth muscle contraction could provide context for the effects of phosphodiesterase inhibitors. |
| Phosphodiesterase Inhibition | This compound inhibits phosphodiesterases, leading to increased cAMP and cGMP. ontosight.ai | This can cause smooth muscle relaxation, with potential therapeutic applications in vasodilation and bronchodilation. ontosight.ai |
Metabolic Disorders
Metabolic disorders occur when the body's normal chemical processes for converting food into energy are disrupted. mainehealth.orgmedicalnewstoday.com These conditions can be genetic and present in infancy, or they can develop later in life, often associated with factors like obesity. mainehealth.org Examples of metabolic disorders include phenylketonuria (PKU), galactosemia, and various fatty acid oxidation disorders. mainehealth.orgmedicalnewstoday.com
A key feature shared by many complex metabolic disorders, such as obesity, insulin (B600854) resistance, and type 2 diabetes, is mitochondrial dysfunction. mitologics.com This dysfunction can contribute to the development and progression of these conditions. mitologics.com Research in this area is focused on finding ways to preserve mitochondrial function, eliminate dysfunctional mitochondria, and reduce oxidative stress. mitologics.com
Some metabolic disorders are specifically linked to epilepsy, where a distinct metabolic abnormality increases the risk of seizures. epilepsydiagnosis.org These include conditions like biotinidase deficiency and glucose transporter 1 deficiency syndrome (GLUT1DS). epilepsydiagnosis.org
The potential application of this compound and its derivatives in the context of metabolic disorders is an emerging area of interest. solubilityofthings.com For instance, 7-acetonyl-1,3-dibutylxanthine is being explored for its potential therapeutic applications in metabolic disorders. solubilityofthings.com While the specific mechanisms are still under investigation, the role of xanthines in modulating cellular signaling pathways could be relevant to metabolic regulation.
Table 5: Overview of Metabolic Disorders and Research
| Type of Disorder | Examples | Key Pathophysiological Features | Potential Research Angle for this compound |
| Genetic Metabolic Disorders | Phenylketonuria (PKU), Galactosemia, Maple syrup urine disease mainehealth.orgmedicalnewstoday.com | Inborn errors of metabolism affecting nutrient processing. medicalnewstoday.com | Exploration of effects on cellular signaling pathways that may be disrupted in these disorders. |
| Complex Metabolic Syndromes | Obesity, Type 2 Diabetes, Nonalcoholic fatty liver disease (NAFLD) mitologics.com | Often associated with mitochondrial dysfunction and oxidative stress. mitologics.com | Investigation of the potential of derivatives like 7-acetonyl-1,3-dibutylxanthine in modulating metabolic pathways. solubilityofthings.com |
| Metabolic Epilepsies | Biotinidase deficiency, GLUT1DS epilepsydiagnosis.org | Specific metabolic defects leading to an increased risk of seizures. epilepsydiagnosis.org | The neurological effects of adenosine receptor modulation could be a relevant area of study. |
Reduction of Intraocular Pressure
Glaucoma is a condition characterized by damage to the optic nerve, often associated with elevated intraocular pressure (IOP). todaysveterinarypractice.comeyewiki.org Reducing IOP is currently the primary therapeutic strategy for managing glaucoma and preventing vision loss. eyewiki.org
The eye's aqueous humor is drained through two main pathways: the conventional (iridocorneal angle) and the unconventional (uveoscleral outflow) pathways. todaysveterinarypractice.com Most glaucoma medications work by either decreasing the production of aqueous humor or increasing its outflow. merckvetmanual.com
Several classes of drugs are used to lower IOP. Prostaglandin analogs, for example, are highly effective and primarily target the uveoscleral outflow pathway. todaysveterinarypractice.com Beta-blockers and carbonic anhydrase inhibitors reduce the production of aqueous humor. todaysveterinarypractice.commerckvetmanual.com
This compound, as an adenosine receptor antagonist, has been identified as having potential in the context of glaucoma. researchgate.net Specifically, potent and selective antagonists of the A3 adenosine receptor have shown therapeutic potential as antiglaucoma agents. researchgate.net While this compound itself is a non-selective adenosine receptor antagonist, its activity at these receptors suggests a possible role in modulating aqueous humor dynamics. researchgate.net Further research into more selective derivatives could lead to novel treatments for glaucoma.
It's also worth noting that in some cases of glaucoma, known as normal-tension glaucoma, optic nerve damage occurs even with IOP in the normal range. nih.gov In these instances, other factors beyond IOP are thought to play a role, and treatments may also focus on neuroprotection. nih.gov
Table 6: Therapeutic Approaches for Reducing Intraocular Pressure
| Drug Class/Agent | Mechanism of Action | Examples | Potential Relevance of this compound |
| Prostaglandin Analogs | Increase uveoscleral outflow of aqueous humor. todaysveterinarypractice.com | Latanoprost, Bimatoprost merckvetmanual.com | Not directly related, but highlights the importance of outflow pathways as therapeutic targets. |
| Beta-Blockers | Decrease aqueous humor production. todaysveterinarypractice.com | Timolol todaysveterinarypractice.com | |
| Carbonic Anhydrase Inhibitors | Decrease aqueous humor production. merckvetmanual.com | Dorzolamide todaysveterinarypractice.com | |
| A3 Adenosine Receptor Antagonists | Mechanism under investigation, but show potential as antiglaucoma agents. researchgate.net | Not specified | This compound is an adenosine receptor antagonist, suggesting a potential, though likely non-selective, effect. researchgate.net |
Advanced Research Considerations and Future Directions
Development of More Potent and Selective Adenosine (B11128) Receptor Ligands
The development of new therapeutic agents often hinges on achieving high potency and selectivity for a specific biological target, thereby maximizing efficacy while minimizing off-target effects. In the context of 1,3-dibutylxanthine, research has focused on structural modifications to enhance its affinity and selectivity for specific adenosine receptor (AR) subtypes.
Initial studies identified this compound as a derivative with interesting properties, but further refinement was necessary. A significant breakthrough came from exploring its 7-riboside derivatives. nih.govnih.gov The addition of a ribose moiety at the N7-position, particularly when further modified, proved crucial for improving its profile. Specifically, the incorporation of a 5'-uronamide group, a modification known to enhance A3 selectivity in adenosine-based compounds, had a similar beneficial effect in the xanthine-7-riboside series. nih.govnih.gov
Structure-activity relationship (SAR) studies have shown that for 1,3-dialkylxanthine 7-riboside 5'-uronamides, the nature of the alkyl groups at the N1 and N3 positions is critical for A3 receptor affinity. nih.gov The butyl group, as found in this compound, was identified as the optimal chain length for maximizing affinity at the A3 receptor among several analogues. nih.govnih.gov
A key derivative, This compound 7-riboside 5'-N-methylcarboxamide (DBXRM) , emerged from these efforts. This compound demonstrated a Kᵢ value of 229 nM at rat A3 receptors and, crucially, exhibited significant selectivity: it was 160-fold selective for the rat A3 receptor over the A1 receptor and more than 400-fold selective over the A2a receptor. nih.govnih.gov This derivative was notably the first non-adenosine compound to act as a selective full agonist at any adenosine receptor subtype. nih.gov
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Selectivity vs. A1 Receptor | Selectivity vs. A2a Receptor |
|---|---|---|---|---|
| This compound 7-riboside 5'-N-methylcarboxamide (DBXRM) | Rat A3 Adenosine Receptor | 229 nM | 160-fold | >400-fold |
Future research will likely continue to explore subtle modifications of the this compound scaffold to develop even more potent and selective ligands, potentially targeting not only A3 receptors but also other subtypes with high precision.
Addressing Cross-Species Variability in Pharmacological Responses
A significant hurdle in drug development is the variability in pharmacological responses observed between different species, which can complicate the translation of preclinical findings to human clinical trials. nih.gov This issue is particularly relevant for adenosine receptor ligands, as species differences in receptor pharmacology are well-documented. nih.govnih.gov For instance, the order of potency for various agonists at A2A receptors can differ between humans and rats. nih.gov
While this compound derivatives have shown promise, their effects can vary depending on the species being studied. For example, selectivity for the rat A3 receptor was not achieved with certain xanthines, highlighting these species-specific differences. nih.gov The affinity of xanthine (B1682287) derivatives can show notable variation when tested against cloned A3 receptors from different species. nih.gov Furthermore, the metabolism of xanthines can differ even between breeds of the same species, suggesting that biotransformation pathways are a key variable. researchgate.net
In vivo pharmacokinetic profiles can also exhibit substantial cross-species differences. nih.gov Discrepancies in plasma clearance, elimination half-life, and volume of distribution are common when moving from rodent models to dogs or monkeys, often due to species-specific differences in metabolic pathways or active transport mechanisms. nih.gov
To address these challenges in this compound research, future studies must:
Systematically compare the binding affinity and functional activity of lead compounds across human, primate, and rodent adenosine receptors early in the discovery process. news-medical.net
Utilize advanced in vitro models , such as those using fresh kidney tissues or hepatocytes from multiple species, to gain mechanistic insights into excretion and metabolism. news-medical.net
Develop more robust preclinical models that better mimic human physiology and disease states to improve the predictive value of animal studies. nih.gov
Overcoming the challenge of cross-species variability is essential for accurately predicting the clinical efficacy and behavior of novel this compound-based drug candidates.
Exploration of Multi-Target Pharmacological Strategies and Hybrid Molecules
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. nih.govcost.eunih.gov This has led to the rise of multi-target pharmacology, which aims to design single chemical entities capable of modulating multiple biological targets simultaneously. nih.gov Molecular hybridization, the strategy of combining two or more pharmacophores into a single hybrid molecule, is a powerful tool to achieve this goal. nih.govmdpi.com
Research into this compound has embraced this approach. A notable example is the development of xanthine-dopamine hybrid molecules designed as potential treatments for neurodegenerative diseases. mdpi.com In this work, this compound was used as a scaffold (starting material 3c) and was chemically linked to a dopamine (B1211576) fragment. mdpi.com
The resulting hybrid molecules were designed to act as multi-target drugs, combining the properties of both parent fragments. mdpi.com The goal was to create compounds with potent monoamine oxidase B (MAO-B) inhibitory activity, a key target in Parkinson's disease, alongside antagonistic properties at the A2A adenosine receptor (A2AAR). mdpi.com Structural modifications, particularly at the N7-position of the xanthine core, allowed for the fine-tuning of these activities and the introduction of additional interactions with phosphodiesterases (PDEs) and dopamine D2 receptors (D2R). mdpi.com
| Hybrid Compound | Target | Activity |
|---|---|---|
| 1,3-dibutyl-8-((3,4-dihydroxyphenethyl)amino)-7-propyl-3,7-dihydro-1H-purine-2,6-dione | MAO-B | Nanomolar Inhibition |
| A2A Adenosine Receptor | Submicromolar Affinity (Antagonist) | |
| Dopamine D2 Receptor | Micromolar Affinity (Kᵢ = 4.39 µM) |
This strategy confirms that the this compound scaffold is a viable platform for creating hybrid molecules with a tailored polypharmacological profile. mdpi.com Future directions in this area could involve combining the this compound core with other pharmacophores to target different combinations of proteins involved in complex diseases, potentially leading to therapies with enhanced efficacy and a lower propensity for drug resistance. cost.eu
Integration of Omics Technologies in Drug Discovery for this compound Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized drug discovery by providing a system-wide view of biological processes. drugtargetreview.comnih.gov Integrating these technologies into this compound research offers a powerful pathway to accelerate target identification, validate mechanisms of action, and discover predictive biomarkers. drugtargetreview.comfrontiersin.org
Proteomics: This technology involves the large-scale study of proteins. globalresearchonline.netresearchgate.net For this compound, proteomic approaches can identify the full range of proteins that the compound interacts with inside a cell, including its intended target and any off-target proteins. researchgate.netomicscouts.com This is crucial for understanding its complete mechanism of action and predicting potential side effects. Mass spectrometry-based proteomics can also help characterize post-translational modifications induced by the drug, offering deeper insights into its functional consequences. mdpi.com
Genomics and Transcriptomics: Genomics studies the complete set of an organism's DNA, while transcriptomics analyzes the RNA transcripts. nih.govnih.gov These tools can be used to identify genetic factors that may influence a patient's response to a this compound-based therapy. For example, transcriptomic analysis of cells treated with the compound can reveal which gene expression pathways are activated or suppressed, helping to confirm target engagement and elucidate downstream effects. nih.gov
Metabolomics: This field analyzes the complete set of small-molecule metabolites within a biological sample. nih.gov Metabolomics can provide a functional readout of the physiological state of a cell or organism. In this compound research, it can be applied to define the metabolic response to the drug, identify biomarkers of target engagement, and understand how the compound alters cellular biochemistry. nih.gov
By integrating data from these different omics levels, researchers can build comprehensive network models of how this compound affects biological systems. nih.gov This multi-omics approach provides an unbiased, high-resolution view that can guide the optimization of lead compounds and facilitate the development of personalized therapeutic strategies. nih.govfrontiersin.org
Translational Research Pathways and Preclinical-to-Clinical Translation Challenges
Translational research aims to bridge the gap between basic scientific discoveries ("bench") and their application in clinical practice ("bedside"). nih.gov For a compound like this compound, navigating this pathway is fraught with challenges that contribute to the high attrition rate of drug candidates. nih.govnih.gov
A major challenge is the so-called "valley of death," where promising preclinical findings fail to translate into effective clinical treatments. mdpi.com This can be due to a multitude of factors:
Poor Predictive Validity of Preclinical Models: Animal models often fail to accurately replicate the complexity of human diseases. nih.govnih.gov An effect observed in a genetically homogenous rodent model may not hold true in a diverse human population. nih.gov
Pharmacokinetic and Pharmacodynamic Discrepancies: As discussed, cross-species differences in drug metabolism and action can lead to unexpected outcomes in humans. nih.gov
Lack of Robustness: Preclinical experiments are often conducted under a narrow set of conditions. nih.gov When the drug candidate is tested in a heterogeneous human population with varying genetics, ages, and disease severities, the therapeutic effect may not be robust enough. nih.govmdpi.com
Regulatory and Financial Hurdles: The path to clinical trials involves navigating a complex regulatory landscape and securing significant funding for large-scale trials, which are expensive and time-consuming. leicabiosystems.combnos.org.ukfrontiersin.org
To improve the chances of successful clinical translation for this compound derivatives, researchers must focus on rigorous preclinical validation. This includes using multiple, relevant animal models, conducting studies with appropriate randomization and blinding to reduce bias, and establishing a clear link between the drug's mechanism of action and the disease pathophysiology. nih.govfrontiersin.org Furthermore, early and careful planning for multi-language and multi-cultural clinical trials can prevent costly delays and recruitment issues if a study needs to expand internationally. imperialcrs.comsmartling.com Addressing these translational challenges is paramount to realizing the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,3-Dibutylxanthine with high purity?
- Methodological Answer : Synthesis typically involves alkylation of xanthine derivatives under controlled conditions. For example, reacting xanthine with butyl halides in a polar aprotic solvent (e.g., dimethylformamide) using a base like potassium carbonate to facilitate substitution. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Analytical validation using HPLC (as in ) and NMR spectroscopy (referencing adamantilation analysis in ) ensures structural fidelity and purity.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks for butyl chains (δ ~0.8–1.6 ppm for CH₃/CH₂ groups) and xanthine core (e.g., carbonyl signals at δ ~160–170 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (calculated: 266.3 g/mol) via ESI-MS or MALDI-TOF.
- FT-IR : Verify N-H stretches (~3200 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹). Cross-reference with databases like NIST Chemistry WebBook ( ).
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Adhere to hazard codes R20/21/22 (harmful if inhaled, in contact with skin, or swallowed) from . Use PPE (gloves, lab coat, goggles), work in a fume hood, and implement waste disposal protocols per OSHA guidelines. Conduct toxicity screenings (e.g., Ames test) to assess mutagenic potential.
Advanced Research Questions
Q. How can contradictory solubility data for this compound in different solvents be resolved?
- Methodological Answer : Systematic solubility studies under controlled conditions (temperature, pH, ionic strength) using UV-Vis spectroscopy or gravimetric analysis. Compare results with computational predictions (e.g., COSMO-RS models). Discrepancies may arise from polymorphic forms or solvent impurities; cross-validate with DSC (differential scanning calorimetry) and XRD to rule out crystallographic variations .
Q. What experimental design strategies optimize this compound’s bioactivity in adenosine receptor binding assays?
- Methodological Answer : Use radioligand displacement assays (e.g., [³H]CGS-21680 for A₂A receptors) with varying concentrations of this compound. Control for nonspecific binding using excess theophylline. Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Ki values. Validate via orthogonal methods like cAMP accumulation assays to confirm functional antagonism .
Q. How do reaction conditions influence byproduct formation during this compound synthesis?
- Methodological Answer : Employ DOE (Design of Experiments) to test variables: solvent polarity (DMF vs. THF), temperature (25°C vs. 60°C), and catalyst (K₂CO₃ vs. NaH). Monitor reaction progress via TLC and GC-MS. Byproducts like mono-alkylated xanthine or dialkylated isomers can be minimized by optimizing stoichiometry and reaction time .
Q. What computational approaches predict this compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico tools like SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and metabolic stability. Molecular docking (AutoDock Vina) against cytochrome P450 isoforms (e.g., CYP3A4) identifies potential metabolic hotspots. Pair with in vitro hepatocyte assays to validate predictions .
Data Analysis & Contextualization
Q. How should researchers interpret conflicting cytotoxicity results in this compound studies?
- Methodological Answer : Differences may stem from cell line variability (e.g., HepG2 vs. HEK293), exposure duration, or assay sensitivity (MTT vs. LDH). Perform meta-analysis of dose-response curves and normalize data to positive controls (e.g., cisplatin). Use ANOVA with post-hoc tests to identify statistically significant outliers .
Q. What strategies validate this compound’s role in modulating oxidative stress pathways?
- Methodological Answer : Combine ROS (reactive oxygen species) detection assays (DCFH-DA probe) with qPCR analysis of antioxidant genes (e.g., SOD1, CAT). Use knockout cell models (e.g., Nrf2⁻/⁻) to confirm pathway specificity. Correlate findings with proteomic profiling to identify downstream targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
